2-Heptynamide
Description
Structurally, it is hypothesized to resemble compounds like N-(2-hydroxyethoxyethyl)-heptan-amide () or 2-ethyl-N-(2-methylphenyl)hexanamide (), but with distinct features such as a triple bond in the carbon chain. This unique structure may confer specific reactivity, solubility, and biological activity, making it valuable for pharmaceutical and chemical research.
Properties
CAS No. |
32493-41-7 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
hept-2-ynamide |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-5-6-7(8)9/h2-4H2,1H3,(H2,8,9) |
InChI Key |
IJKJMNOJSYDDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptynamide can be achieved through several methods. One common approach involves the reaction of heptanoic acid with ammonia or an amine under dehydrating conditions to form the amide bond. This reaction typically requires a catalyst such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the dehydration process .
Industrial Production Methods
In an industrial setting, the production of 2-Heptynamide may involve more efficient and scalable methods. One such method is the use of electrosynthesis, which offers a greener and more sustainable approach to amide synthesis. This technique involves the electrochemical reduction of heptanoic acid derivatives in the presence of an amine, resulting in the formation of 2-Heptynamide .
Chemical Reactions Analysis
Types of Reactions
2-Heptynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid or other oxidized derivatives.
Reduction: Reduction of 2-Heptynamide can yield heptanamine, a primary amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent
Comparison with Similar Compounds
The following analysis compares 2-Heptynamide (inferred structure) with structurally analogous amide derivatives, focusing on functional groups, chain length, and biological relevance.
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Functional Groups | Key Properties | References |
|---|---|---|---|---|
| 2-Heptynamide (hypothetical) | Heptynyl + amide | Alkyne, amide | Potential reactivity with azides, sulfonamides | - |
| N-(2-hydroxyethoxyethyl)-heptan-amide | Heptanamide | Hydroxyethoxyethyl, amide | Stable complexes, molecular target interactions | |
| 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE | Hexanamide | Naphthyl, ethyl | Enhanced lipophilicity, bioactivity | |
| N-[2-(Diethylamino)ethyl]hexadecanamide | Hexadecanamide | Diethylaminoethyl | Improved solubility, enzyme inhibition | |
| 6-Heptynoic acid, 2-amino- | Heptynoic acid + amino | Alkyne, amino, carboxylic acid | Dual reactivity (amine-alkyne coupling) |
Key Observations :
- Alkyne vs. Alkyl Chains: The presence of a triple bond in 2-Heptynamide (hypothesized) and 6-Heptynoic acid, 2-amino- () enhances reactivity for click chemistry or azide-alkyne cycloadditions compared to saturated analogs like N-(2-hydroxyethoxyethyl)-heptan-amide .
Key Observations :
- Anti-inflammatory Potential: Compounds with diethylaminoethyl groups () or NSAID-like structures () show promise in inhibiting pathways like lipoxygenase, suggesting 2-Heptynamide could be tailored for similar targets.
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